molecular formula C20H22ClN3O2 B10957806 4-chloro-N-{4-[(1Z)-1-(2-pentanoylhydrazinylidene)ethyl]phenyl}benzamide

4-chloro-N-{4-[(1Z)-1-(2-pentanoylhydrazinylidene)ethyl]phenyl}benzamide

Cat. No.: B10957806
M. Wt: 371.9 g/mol
InChI Key: WGOVPPFUENXOGB-UCQKPKSFSA-N
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Description

4-CHLORO-N-(4-{1-[(Z)-2-PENTANOYLHYDRAZONO]ETHYL}PHENYL)BENZAMIDE is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its complex structure, which includes a chlorinated benzamide group and a pentanoylhydrazono moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-CHLORO-N-(4-{1-[(Z)-2-PENTANOYLHYDRAZONO]ETHYL}PHENYL)BENZAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the hydrazone intermediate: This step involves the reaction of 2-pentanone with hydrazine hydrate under acidic conditions to form the hydrazone intermediate.

    Coupling with 4-chloro-N-(4-bromoethyl)benzamide: The hydrazone intermediate is then coupled with 4-chloro-N-(4-bromoethyl)benzamide in the presence of a base such as potassium carbonate to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to increase yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

4-CHLORO-N-(4-{1-[(Z)-2-PENTANOYLHYDRAZONO]ETHYL}PHENYL)BENZAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated benzamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or hydrazones.

Scientific Research Applications

4-CHLORO-N-(4-{1-[(Z)-2-PENTANOYLHYDRAZONO]ETHYL}PHENYL)BENZAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-CHLORO-N-(4-{1-[(Z)-2-PENTANOYLHYDRAZONO]ETHYL}PHENYL)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-CHLORO-N-(4-{1-[(Z)-2-BUTANOYLHYDRAZONO]ETHYL}PHENYL)BENZAMIDE
  • 4-CHLORO-N-(4-{1-[(Z)-2-HEXANOYLHYDRAZONO]ETHYL}PHENYL)BENZAMIDE

Uniqueness

4-CHLORO-N-(4-{1-[(Z)-2-PENTANOYLHYDRAZONO]ETHYL}PHENYL)BENZAMIDE is unique due to its specific hydrazono and benzamide groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H22ClN3O2

Molecular Weight

371.9 g/mol

IUPAC Name

4-chloro-N-[4-[(Z)-C-methyl-N-(pentanoylamino)carbonimidoyl]phenyl]benzamide

InChI

InChI=1S/C20H22ClN3O2/c1-3-4-5-19(25)24-23-14(2)15-8-12-18(13-9-15)22-20(26)16-6-10-17(21)11-7-16/h6-13H,3-5H2,1-2H3,(H,22,26)(H,24,25)/b23-14-

InChI Key

WGOVPPFUENXOGB-UCQKPKSFSA-N

Isomeric SMILES

CCCCC(=O)N/N=C(/C)\C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)Cl

Canonical SMILES

CCCCC(=O)NN=C(C)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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